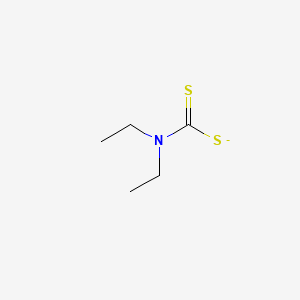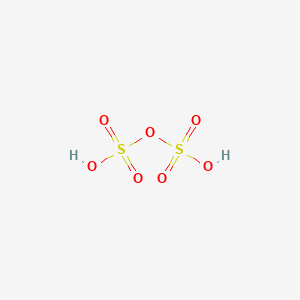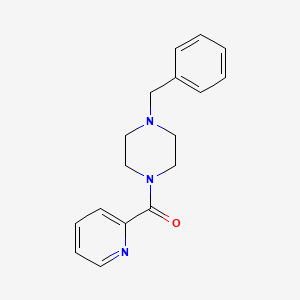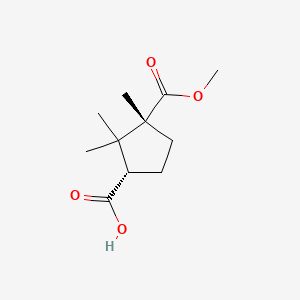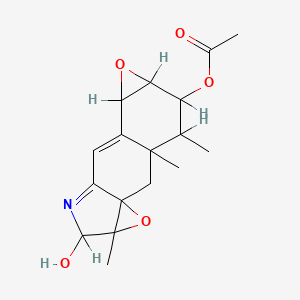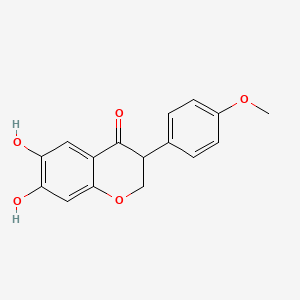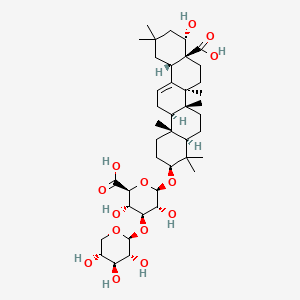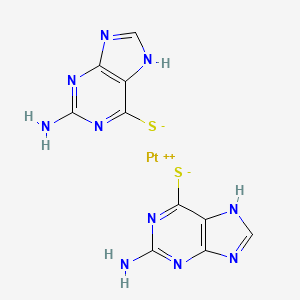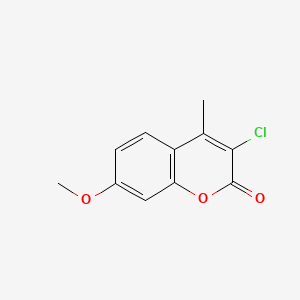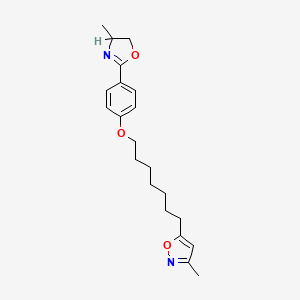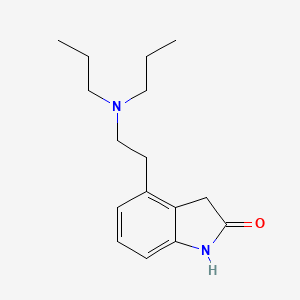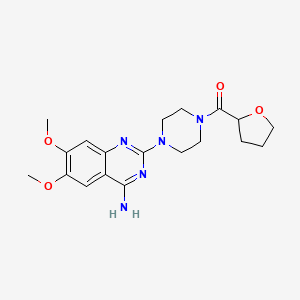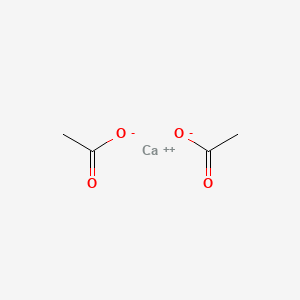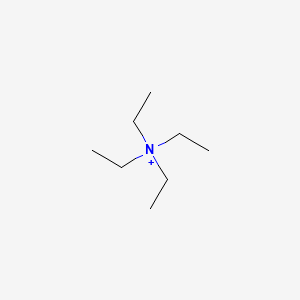
Tetraethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylammonium is an experimental drug with no approved indication or marketed formulation. The only marketed drug containing tetraethylammonium was a combination drug called Fosglutamina B6, but this drug has now been discontinued. As an experimental agent, tetraethylammonium is used in its salt forms such as tetraethylammonium chloride and tetraethylammonium bromide. Its mechanism of action is still being investigated, but it is known that tetraethylammonium blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. Because of its inhibitory actions at the autonomic ganglia, tetraethylammonium was thought to be a potential therapeutic vasodilator but serious toxic effects were found. The most common use of tetraethylammonium presently is as a pharmacological research agent that blocks selective potassium channels. Structurally, tetraethylammonium is positively charged due to its central quaternary ammonium.
Tetraethylammonium is a quaternary ammonium ion.
A potassium-selective ion channel blocker. (From J Gen Phys 1994; 104(1):173-90)
Wissenschaftliche Forschungsanwendungen
Cell Apoptosis and Potential Anti-Cancer Properties
Tetraethylammonium (TEA) has been studied for its ability to induce apoptosis in HeLa cells. It is a broad potassium channel blocker and its effects on cell viability, apoptosis, and potassium current inhibition have been demonstrated through various methods including MTT assay, flow cytometry, and patch clamp technique. Comparative proteomics identified significant protein changes due to TEA treatment, suggesting its potential as an anti-cancer drug (Huang, Huang, & Huang, 2013).
Organic Cation Transporter Studies
TEA is widely used as a probe in studies involving organic cation transporters. A sensitive and specific LC-MS/MS method has been developed for determining TEA levels in rabbit plasma, which is crucial for understanding transporter mechanisms (Nirmal et al., 2011).
Historical Role in Antihypertensive Therapy
Historically, TEA played a significant role in the development of antihypertensive therapy. Its ability to act as a ganglionic blocking agent and its impact on autonomic ganglia and synaptic transmission were foundational in early hypertension research (Acheson & Cohen, 2015).
Role in Chemical and Physical Analysis
TEA's utility extends to chemical and physical analyses. It has been investigated in the context of clathrate hydrates and silicate heteronetworks, contributing to our understanding of molecular interactions in these complex systems (Wiebcke & Felsche, 2001).
Ion Channel Research
TEA is a key molecule in ion channel research, particularly potassium channels. It has been used to study the TEA block mechanism in potassium channels and to understand the interaction between potassium channels and their inhibitors (Kutluay, Roux, & Heginbotham, 2005).
Potential in Pharmacology
Beyond its role as a scientific tool, TEA is also being investigated for its pharmacological properties. Its effects on various receptors and transporters, such as the OCTN1 transporter, suggest its potential relevance in drug development and therapeutic strategies (Tamai et al., 2004).
Eigenschaften
CAS-Nummer |
66-40-0 |
|---|---|
Produktname |
Tetraethylammonium |
Molekularformel |
C8H20N+ |
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
tetraethylazanium |
InChI |
InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |
InChI-Schlüssel |
CBXCPBUEXACCNR-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC |
Kanonische SMILES |
CC[N+](CC)(CC)CC |
melting_point |
360 °C or 680 °F |
Andere CAS-Nummern |
66-40-0 1185-59-7 17083-85-1 |
Piktogramme |
Flammable; Corrosive; Irritant |
Verwandte CAS-Nummern |
56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |
Löslichkeit |
Soluble in water. |
Synonyme |
Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion, Tetraethylammonium Tetraethylammonium Tetraethylammonium Bromide Tetraethylammonium Chloride Tetraethylammonium Hydroxide Tetraethylammonium Iodide Tetraethylammonium Ion |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




